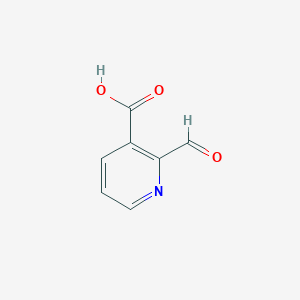

2-Formylnicotinic acid

Description

Contextual Significance in Organic Chemistry and Pyridine (B92270) Derivatives Research

2-Formylnicotinic acid, with the chemical formula C7H5NO3, is a derivative of pyridine, a fundamental heterocyclic aromatic compound. lookchem.combldpharm.com Its structure is characterized by a pyridine ring substituted with both a carboxylic acid group at position 3 and a formyl (aldehyde) group at position 2. This dual functionality makes it a valuable building block in organic synthesis. bldpharm.com

The presence of the aldehyde and carboxylic acid groups on the pyridine framework allows for a wide range of chemical transformations. The aldehyde can undergo reactions typical of its functional group, such as oxidation, reduction, and condensation, while the carboxylic acid can be converted into esters, amides, and other acid derivatives. This reactivity is central to its use in the synthesis of more complex molecules. nih.gov

In the realm of pyridine derivatives research, this compound serves as a key intermediate. Pyridine and its derivatives are a significant class of compounds in medicinal chemistry, with many exhibiting diverse biological activities. chemistryjournal.net Researchers utilize this compound as a starting material to construct novel pyridine-containing scaffolds, which are then evaluated for potential therapeutic applications. lookchem.com For instance, derivatives of nicotinic acid are explored for their potential anti-inflammatory and analgesic properties. researchgate.netunodc.org

Positioning within Nicotinic Acid Analogues and Heterocyclic Systems

This compound is an analogue of nicotinic acid (vitamin B3), which is pyridine-3-carboxylic acid. beilstein-journals.org While sharing the core nicotinic acid structure, the addition of the formyl group at the 2-position significantly alters its chemical properties and reactivity. This substitution provides an additional reactive site, expanding its synthetic utility compared to the parent nicotinic acid. The study of such analogues is crucial for understanding structure-activity relationships and for the development of new bioactive compounds. researchgate.netresearchgate.net

As a heterocyclic system, this compound belongs to the broad class of organic compounds containing a ring structure with at least one atom other than carbon. Specifically, it is a substituted pyridine. bldpharm.com Heterocyclic compounds are ubiquitous in nature and are fundamental to many biological processes. The pyridine ring, in particular, is a common motif in many pharmaceuticals and natural products. The strategic placement of the formyl and carboxylic acid groups on this heterocyclic core makes this compound a targeted precursor for creating complex molecular architectures with potential applications in various fields of chemical research. lookchem.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-formylpyridine-3-carboxylic acid | |

| CAS Number | 23590-67-2 | lookchem.com |

| Molecular Formula | C7H5NO3 | lookchem.combldpharm.com |

| Molecular Weight | 151.12 g/mol | bldpharm.com |

| Synonyms | 2-Formylpyridine-3-carboxylic acid | bldpharm.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-formylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c9-4-6-5(7(10)11)2-1-3-8-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUEORIGYINRASB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596903 | |

| Record name | 2-Formylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23590-67-2 | |

| Record name | 2-Formylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies and Mechanistic Elucidation

Photochemical Synthetic Routes

Photochemistry offers a powerful and often milder alternative to traditional thermal methods for the synthesis of heterocyclic compounds. By utilizing light to initiate reactions, it is possible to access reactive intermediates and reaction pathways that are not readily achievable through other means.

Photolysis of 2-Azidobenzoic Acid and Substituted Analogues

The photochemical decomposition of 2-azidobenzoic acid and its substituted analogues serves as a common and effective method for generating key intermediates in the synthesis of various nitrogen-containing heterocycles. egyankosh.ac.innih.govsciforum.net Upon irradiation with UV light, these aromatic azides expel molecular nitrogen to form highly reactive arylnitrene intermediates. wikipedia.org These nitrenes can then undergo a variety of subsequent reactions, including intramolecular cyclization, to yield a range of products.

For instance, the photolysis of 2-azidobenzoic acid can lead to the formation of 2,1-benzisoxazole-3(1H)-one. nih.govsciforum.net This process is believed to proceed through the intramolecular insertion of the singlet nitrene into the carboxylic acid group. sciforum.net Furthermore, studies on substituted 2-azidobenzoic acids have demonstrated the versatility of this method in preparing a variety of substituted benzisoxazolones. nih.govresearchgate.net The nature and position of the substituents on the aromatic ring can influence the reaction pathway and the final product distribution. In some cases, rearrangement to form azepine derivatives can compete with the desired cyclization. nih.govbeilstein-journals.org

Interestingly, research has also explored the one-step synthesis of more complex molecules, such as 2-[(2-carboxyphenyl)amino]-6-formylnicotinic acid, through the photolysis of 2-azidobenzoic acid in the presence of weak bases. researchgate.netorcid.orgmolaid.comdoi.org This highlights the potential of photochemical methods to achieve significant molecular complexity in a single synthetic operation.

Influence of Solvent Systems: Aqueous-Organic Media and Specific Solvent Effects (e.g., THF-water, acetonitrile-water)

The choice of solvent system plays a critical role in the outcome of the photochemical reactions of 2-azidobenzoic acids. The use of aqueous-organic media has been shown to significantly influence the yield and selectivity of the desired products. nih.govlookchem.com

Specifically, the presence of water in solvents like dioxane, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) can promote the formation of certain cyclization products. nih.govbeilstein-journals.org For example, in the photochemical cyclization of 2-azidobenzoic acid, increasing the water content in a dioxane-water mixture was found to increase the yields of both 2,1-benzisoxazole-3(1H)-one and an azepine derivative, with maximum yields observed at a 50% water content. nih.gov The replacement of dioxane with other aprotic solvents like acetonitrile or THF did not significantly affect the product yields, suggesting that the nucleophilic character of water is a key factor. nih.govbeilstein-journals.org

The use of acetonitrile-water mixtures has been studied in various photochemical contexts. nih.govresearchgate.netresearchgate.netacs.orgcdnsciencepub.com Acetonitrile is a polar, aprotic solvent that is transparent in the UV-Vis region, making it suitable for photochemical experiments. researchgate.net The addition of water can alter the solvent polarity and introduce protic character, which can influence the rates and mechanisms of photochemical reactions, including electron transfer processes. nih.govacs.org In the context of 2-azidobenzoic acid photolysis, the specific interactions between the solvent components and the reactive intermediates can dictate the reaction pathway. For instance, water can act as a nucleophile, trapping certain intermediates and directing the reaction towards specific products. nih.govlookchem.com

Role of Base Catalysis in Photochemical Cyclization

Base catalysis has been identified as a crucial factor in directing the photochemical cyclization of 2-azidobenzoic acids towards the formation of 2,1-benzisoxazole-3(1H)-ones. nih.govresearchgate.netbeilstein-journals.orgnih.gov The addition of a base, such as potassium carbonate, leads to the deprotonation of the carboxylic acid group, forming the corresponding 2-azidobenzoate anion. nih.govresearchgate.netnih.gov

The photolysis of this anion is a key step in the proposed reaction mechanism. nih.govbeilstein-journals.org It is believed that the irradiation of the 2-azidobenzoate anion leads to the formation of a singlet nitrene intermediate. The subsequent intramolecular 1,5-electrocyclization involving the electron pair of the carboxylate group and the electron-deficient nitrene results in the formation of the 2,1-benzisoxazol-3(1H)-one anion, which is then neutralized to give the final product. beilstein-journals.org This base-mediated pathway can significantly improve the yield of the desired cyclization product compared to the reaction carried out in the absence of a base. nih.gov

The following table summarizes the effect of base on the yield of 2,1-benzisoxazole-3(1H)-one from the photolysis of 2-azidobenzoic acid in an ethanol (B145695) solvent system. beilstein-journals.org

| Reaction Conditions | Yield of 2,1-benzisoxazole-3(1H)-one (%) |

| Photolysis in ethanol | 35 |

| Photolysis in ethanol with added base | 40 |

This table illustrates the enhanced yield of the cyclization product in the presence of a base.

Application of Continuous Flow Photoreactor Systems for Scalability

While batch photochemical reactions are suitable for laboratory-scale synthesis, their scalability is often limited by factors such as uneven light distribution and safety concerns associated with handling large volumes of reactive intermediates. vapourtec.com Continuous flow photochemistry has emerged as a powerful solution to these challenges, offering improved scalability, safety, and reaction efficiency. vapourtec.comucd.ie

Flow photoreactors typically consist of narrow channels or coiled tubing that allow for uniform irradiation of the reaction mixture as it flows through the system. vapourtec.com This ensures that all molecules receive a consistent light dosage, leading to more reproducible and efficient reactions. vapourtec.comucd.ie The small reaction volume at any given time enhances safety, particularly when dealing with the generation of potentially explosive or highly reactive species from azides. vapourtec.com

The scalability of continuous flow photoreactors is a significant advantage. ucd.iedigitellinc.com By simply running the system for longer periods, large quantities of the desired product can be produced. vapourtec.com Furthermore, innovative reactor designs, such as pulsating-flow plate reactors and Taylor vortex flow reactors, have been developed to handle even demanding multi-phase reactions and allow for linear scalability from laboratory to production scale. digitellinc.comacs.org These systems often incorporate features for intense mixing and precise control over reaction parameters like residence time and temperature, further enhancing their utility. vapourtec.comdigitellinc.com The development of laser-driven continuous stirred tank reactors (CSTRs) has also demonstrated the potential for achieving kilogram-per-day throughputs in photochemical synthesis. nih.gov

Detailed Mechanistic Investigations of Photoreactions

Understanding the underlying mechanisms of these photochemical reactions is essential for optimizing reaction conditions and predicting product outcomes. A central aspect of this is the study of the highly reactive intermediates that are generated upon photolysis.

Generation and Reactivity of Nitrene Intermediates

The photolysis of aryl azides, such as 2-azidobenzoic acid, is a well-established method for generating nitrenes. egyankosh.ac.inwikipedia.org Nitrenes are the nitrogen analogues of carbenes, characterized by a nitrogen atom with a sextet of electrons, making them highly reactive electrophilic species. wikipedia.org They are typically formed as transient intermediates and can exist in either a singlet or a triplet electronic state, with the singlet state often being the initial photoproduct. wikipedia.orgd-nb.info

The reactivity of the generated nitrene is highly dependent on its spin state. wikipedia.orgnih.gov Singlet nitrenes are known to undergo concerted reactions, such as insertion into C-H bonds and cycloaddition reactions, with retention of stereochemistry. wikipedia.org In the context of 2-azidobenzoic acid, the singlet arylnitrene can undergo intramolecular cyclization to form heterocyclic products. nih.govsciforum.netbeilstein-journals.org

Triplet nitrenes, which are generally more stable, behave like diradicals and can undergo stepwise reactions, such as hydrogen atom abstraction from the solvent to form primary amines. egyankosh.ac.innih.gov The intersystem crossing from the singlet to the triplet state is a competing process that can influence the product distribution. sciforum.net The presence of triplet quenchers, like isoprene, can be used to probe the multiplicity of the reacting nitrene. beilstein-journals.org

Recent studies have also explored the generation of nitrene radical anions through photocatalytic processes. acs.org These species exhibit different reactivity profiles compared to their neutral nitrene counterparts, offering alternative pathways for nitrogen-atom transfer reactions. acs.orgresearchgate.net The choice of photosensitizer and reaction conditions can selectively generate either triplet nitrenes or nitrene radical anions, providing a means to control the reaction outcome. nih.govacs.org

Exploration of Singlet Nitrene Pathway versus Triplet Nitrene Reactions

The generation of a nitrene, a highly reactive intermediate analogous to a carbene, is a cornerstone of many synthetic routes to nitrogen-containing heterocycles. egyankosh.ac.inwikipedia.org These species are typically formed via the photolysis or thermolysis of organic azides. egyankosh.ac.inscribd.com A critical aspect of nitrene chemistry is the existence of two distinct electronic spin states: singlet and triplet. egyankosh.ac.in

Upon formation from a diamagnetic azide (B81097) precursor, the nitrene is initially generated in the singlet state, where the non-bonding electrons have paired spins. egyankosh.ac.inscribd.com This singlet nitrene is highly electrophilic and can undergo concerted reactions, such as stereospecific addition to double bonds to form aziridines. aakash.ac.inuqu.edu.sa However, the singlet state can undergo intersystem crossing to the more stable triplet ground state, where the non-bonding electrons have parallel spins. egyankosh.ac.inwikipedia.org This triplet nitrene behaves like a diradical, undergoing stepwise reactions that are typically non-stereospecific and involve hydrogen atom abstraction. egyankosh.ac.inaakash.ac.in

In the context of synthesizing nicotinic acid derivatives from precursors like aromatic azides, the reaction pathway is heavily influenced by which nitrene species dominates. beilstein-journals.org A singlet nitrene pathway is often desired for direct, concerted cyclization or insertion reactions leading to the target heterocycle. Conversely, the triplet nitrene pathway can lead to a different array of products due to its radical-like reactivity, potentially lowering the yield of the desired compound. wikipedia.org The choice of solvent and the presence of triplet quenchers or sensitizers can be used to favor one pathway over the other, thereby controlling the reaction's outcome. wikipedia.org

Formation of Rearrangement Products: Azepines and Azepinones

A significant reaction pathway in the chemistry of aryl nitrenes is rearrangement to form seven-membered rings, specifically azepines. slideshare.net This process is a common alternative or side reaction to direct intramolecular cyclization. The established mechanism for this transformation begins with the intramolecular insertion of the singlet nitrene into a C-C bond of the aromatic ring to form a highly strained bicyclic intermediate known as a benzoazirine. clockss.org

The synthesis of functionalized azepines is an active area of research, with various catalytic methods being developed to control their formation.

Table 1: Examples of Synthesized Functionalized Azepine Derivatives

| Product | Starting Materials | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| Methyl 2-(4-methoxyphenylamino)-4-(trifluoromethyl)-1,4-dihydroazepine-4-carboxylate | Allenyne, 4-methoxyaniline | Cu(I) | 65% | mdpi.com |

| Methyl 2-(p-tolylamino)-4-(trifluoromethyl)-1,4-dihydroazepine-4-carboxylate | Allenyne, p-toluidine | Cu(I) | 61% | mdpi.com |

| Methyl 2-(3,4-dimethoxyphenylamino)-4-(trifluoromethyl)-1,4-dihydroazepine-4-carboxylate | Allenyne, 3,4-dimethoxyaniline | Cu(I) | 58% | mdpi.com |

This table presents data on the synthesis of various azepine derivatives through a copper-catalyzed tandem amination/cyclization reaction, illustrating typical yields.

Analysis of Photochemical Side Reactions and Yield Optimization

Photochemical reactions, while powerful, are often accompanied by side reactions that can complicate product purification and reduce yields. uzh.ch The high reactivity of intermediates like nitrenes means they can participate in undesired pathways, including dimerization, polymerization, or reaction with the solvent. In syntheses starting from aromatic azides, the intended intramolecular reaction competes with these intermolecular processes.

Yield optimization is therefore a critical aspect of developing robust synthetic protocols. One key strategy involves controlling the reaction conditions to favor the desired pathway. For instance, in the photochemical cyclization of 2-azidobenzoic acids to form benzisoxazolones (a related transformation), the addition of a base was found to be crucial. researchgate.net Research has shown that the reaction proceeds through the photolysis of the 2-azidobenzoate anion and that using at least one equivalent of a base significantly improves the product yield. researchgate.net

Table 2: Effect of Base on the Yield of Photochemical Cyclization

| Base (1 equiv.) | Yield of 5-chloro-2,1-benzisoxazol-3(1H)-one (%) |

|---|---|

| None | 20 |

| NaHCO₃ | 75 |

| Na₂CO₃ | 77 |

| Et₃N | 76 |

Data adapted from a study on the base-mediated photochemical cyclization of 4-chloro-2-azidobenzoic acid, demonstrating the significant yield improvement in the presence of a base. researchgate.net This principle is applicable to related photochemical syntheses involving azido-carboxylic acids.

Other optimization strategies include careful selection of the irradiation wavelength, controlling the reaction temperature, and using appropriate concentrations to minimize intermolecular side reactions. nih.gov

Advanced Derivatization Strategies of 2-Formylnicotinic Acid

Once this compound is synthesized, it serves as a versatile scaffold for the creation of a diverse library of derivatives through various functional group manipulations.

Synthetic Approaches for Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound is most efficiently achieved by utilizing appropriately substituted starting materials. Rather than attempting to modify the pyridine (B92270) ring post-synthesis, which can suffer from issues of regioselectivity, incorporating the desired substituents into the precursors ensures a more controlled and direct route.

A pertinent example is the one-step synthesis of 2-[(2-carboxyphenyl)amino]-6-formylnicotinic acid. beilstein-journals.orgresearchgate.net This reaction proceeds via the photolysis of 2-azidobenzoic acid in the presence of weak bases. beilstein-journals.orgresearchgate.net This methodology demonstrates how a complex substituted nicotinic acid derivative can be accessed directly through a photochemical rearrangement and coupling process. By starting with substituted 2-azidobenzoic acids, a range of derivatives of the final product could be theoretically accessed.

Functional Group Interconversions and Pyridine Ring Modifications

The two functional groups of this compound—the aldehyde (formyl) and the carboxylic acid—provide rich opportunities for chemical modification.

Formyl Group Transformations: The aldehyde can be readily oxidized to a second carboxylic acid group, forming a pyridine-2,3-dicarboxylic acid derivative. Conversely, it can be selectively reduced to a hydroxymethyl group, yielding a 2-(hydroxymethyl)nicotinic acid. It can also participate in condensation reactions to form imines or undergo olefination reactions.

Carboxylic Acid Transformations: The carboxylic acid is amenable to standard transformations such as esterification to produce various alkyl or aryl esters, or amidation to form a wide range of primary, secondary, or tertiary amides. Modern deoxygenative protocols could potentially be applied to amides derived from this carboxylic acid, allowing for further functionalization. nih.gov

Pyridine Ring Modifications: While direct modification of the pyridine ring of the title compound can be challenging, advanced cross-coupling methodologies could potentially be employed if a suitable handle, such as a halogen atom, were incorporated during the initial synthesis. For instance, a chloro-substituted this compound could undergo Suzuki, Heck, or Buchwald-Hartwig coupling reactions to introduce new carbon-carbon or carbon-nitrogen bonds, significantly expanding the molecular diversity of the available derivatives.

Reactivity Profiles and Transformation Pathways

Chemical Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) in 2-formylnicotinic acid is a site of significant chemical activity, primarily characterized by its susceptibility to nucleophilic attack and its ability to undergo oxidation and reduction. The carbonyl carbon of the aldehyde is electrophilic due to the polarity of the carbon-oxygen double bond, making it a prime target for electron-rich nucleophiles. pressbooks.pub

Oxidation: Aldehydes are readily oxidized to carboxylic acids. libretexts.orgucr.edu This transformation can be achieved using various oxidizing agents. For instance, treatment with acidified potassium dichromate(VI) (K₂Cr₂O₇) would oxidize the formyl group to a second carboxylic acid group, yielding pyridine-2,3-dicarboxylic acid. chemguide.co.ukyoutube.com The reaction is visually indicated by a color change of the solution from orange to green. chemguide.co.ukyoutube.com Similarly, potassium permanganate (B83412) (KMnO₄) can also effect this oxidation. seniorchem.com

Reduction: The aldehyde group can be reduced to a primary alcohol. youtube.com This is typically accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The product of this reaction would be 2-(hydroxymethyl)nicotinic acid.

Nucleophilic Addition: The aldehyde functionality readily undergoes nucleophilic addition reactions. pressbooks.pub For example, it can react with Grignard reagents to form secondary alcohols or with hydrogen cyanide to produce a cyanohydrin. These reactions are fundamental in building more complex molecular architectures. libretexts.org

Interactive Data Table: Reactions of the Aldehyde Moiety

| Reaction Type | Reagent(s) | Product |

| Oxidation | Acidified K₂Cr₂O₇ or KMnO₄ | Pyridine-2,3-dicarboxylic acid |

| Reduction | NaBH₄ or LiAlH₄ | 2-(Hydroxymethyl)nicotinic acid |

| Nucleophilic Addition | Grignard Reagent (R-MgX) | A secondary alcohol |

| Nucleophilic Addition | HCN | A cyanohydrin |

Chemical Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is another key reactive center in this compound. Its chemistry is dominated by its acidic nature and its ability to undergo nucleophilic acyl substitution reactions. ijesm.co.inpressbooks.pub

Esterification: Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. chemguide.co.ukbyjus.com This reaction, known as Fischer esterification, is reversible. pressbooks.pubmasterorganicchemistry.com For instance, reacting this compound with ethanol (B145695) and a catalytic amount of sulfuric acid would yield ethyl 2-formylnicotinate. masterorganicchemistry.com

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine. libretexts.orgwikipedia.orglibretexts.org This typically requires heating or the use of a coupling agent to drive the reaction. libretexts.org The reaction with ammonia (B1221849) would produce 2-formylnicotinamide.

Reduction: While more difficult to reduce than aldehydes, carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). In this case, both the aldehyde and the carboxylic acid would likely be reduced.

Interactive Data Table: Reactions of the Carboxylic Acid Functionality

| Reaction Type | Reagent(s) | Product |

| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst | Ester (e.g., Ethyl 2-formylnicotinate) |

| Amide Formation | Amine (e.g., Ammonia) | Amide (e.g., 2-Formylnicotinamide) |

| Reduction | LiAlH₄ | Diol (reduction of both functional groups) |

Heterocyclic Ring Reactivity and Substituent Effects

The pyridine (B92270) ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic substitution. The presence of the electron-withdrawing formyl and carboxyl groups further deactivates the ring towards electrophilic attack. msu.eduuomus.edu.iq

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring, exacerbated by the substituents, makes it more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom. ebsco.comorganic-chemistry.org

Substituent Effects: The formyl and carboxylic acid groups significantly influence the electronic properties and reactivity of the pyridine ring. nih.govmdpi.com These electron-withdrawing groups decrease the electron density of the ring, making it less reactive towards electrophiles and more reactive towards nucleophiles. researchgate.net

Intramolecular Cyclization and Rearrangement Processes

The proximity of the aldehyde and carboxylic acid groups in this compound allows for the possibility of intramolecular reactions, leading to the formation of fused heterocyclic systems. mdpi.comsioc-journal.cn

Intramolecular Cyclization: Under certain conditions, the hydroxyl group of the carboxylic acid could potentially attack the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a cyclic lactone-like structure. Infrared spectroscopy data for this compound has shown peaks that could indicate the presence of a lactone form in equilibrium with the open-chain structure. adelaide.edu.au The formation of fused heterocyclic frameworks is a common strategy in the synthesis of bioactive compounds. mdpi.comsioc-journal.cnorganic-chemistry.org

Rearrangement Processes: Photolysis of related azido (B1232118) compounds can lead to rearrangements and the formation of new heterocyclic structures. For example, the photolysis of 2-azidobenzoic acid in the presence of weak bases has been shown to yield 2-[(2-carboxyphenyl)amino]-6-formylnicotinic acid through a rearrangement process. researchgate.netmolaid.comresearchgate.net

Intermolecular Reactions with Nucleophiles and Electrophiles

This compound can react with a variety of external nucleophiles and electrophiles at its different reactive sites.

Reactions with Nucleophiles: As discussed, the aldehyde carbonyl carbon is a primary site for nucleophilic attack. pressbooks.pubbritannica.commsu.edu Stronger nucleophiles will preferentially react here. The carboxylic acid can be converted to its more nucleophilic carboxylate anion form, which can then react with electrophiles. msu.edu Nucleophilic substitution can also occur on the pyridine ring. organic-chemistry.orgksu.edu.salibretexts.org

Reactions with Electrophiles: The nitrogen atom of the pyridine ring is basic and can be protonated by acids or react with other electrophiles. msu.eduuomustansiriyah.edu.iq The oxygen atoms of the carbonyl and carboxyl groups also have lone pairs of electrons and can be protonated under acidic conditions, which can activate these groups towards further reaction. pressbooks.pubmasterorganicchemistry.com

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for determining the carbon-hydrogen framework of organic molecules.

Proton (¹H) NMR spectroscopy of 2-Formylnicotinic acid in a solvent like DMSO-d6 reveals distinct signals for each of its non-equivalent protons. hmdb.ca The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region, influenced by the electron-withdrawing effects of the nitrogen atom, the carboxylic acid group, and the formyl group. The aldehyde proton exhibits a characteristic signal at a very downfield chemical shift.

Carbon-13 (¹³C) NMR spectroscopy complements the proton data by providing information on the carbon skeleton. hmdb.cadocbrown.info The spectrum of this compound shows unique resonances for each of its seven carbon atoms. The carbonyl carbons of the carboxylic acid and the aldehyde group are the most deshielded, appearing at the lowest field. The chemical shifts of the pyridine ring carbons are influenced by their position relative to the nitrogen atom and the functional group substituents. chemicalbook.com

Table 1: Representative NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde Proton | ~10.0 | - |

| Aromatic Protons | ~7.5 - 9.0 | ~120 - 155 |

| Carboxylic Acid Proton | ~13.0 | - |

| Aldehyde Carbonyl | - | ~190 |

| Carboxylic Acid Carbonyl | - | ~165 |

Note: Exact chemical shifts can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by revealing correlations between different nuclei. libretexts.orgwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. youtube.comsdsu.edu For this compound, COSY would show correlations between the protons on the pyridine ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached. columbia.eduhmdb.ca By combining the information from ¹H and ¹³C NMR, HSQC provides unambiguous one-bond C-H connectivity. creative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds. youtube.comblogspot.com HMBC is crucial for piecing together the entire molecular structure by connecting fragments, for instance, showing the correlation between the aldehyde proton and the carbon of the pyridine ring it is attached to, as well as the adjacent ring carbons. nih.gov

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. measurlabs.com

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. measurlabs.comspectroscopyonline.comnih.gov This precision allows for the determination of the exact molecular formula. sisweb.commsu.edu For this compound, with a chemical formula of C7H5NO3, HRMS can confirm this composition by matching the experimentally measured mass to the calculated theoretical mass. bldpharm.comaobchem.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C7H5NO3 |

| Calculated Exact Mass | 151.0269 |

| Measured Exact Mass (Typical) | ~151.027 |

Note: The measured mass may vary slightly depending on the instrument and ionization method.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where ions of a specific mass-to-charge ratio are selected and then fragmented. nih.govnih.govannlabmed.org The resulting fragment ions provide valuable information about the molecule's structure and connectivity. uni-saarland.delibretexts.org The fragmentation of this compound would likely involve characteristic losses, such as the loss of water (H₂O), carbon monoxide (CO) from the formyl group, and carbon dioxide (CO₂) from the carboxylic acid group. core.ac.uknih.gov Analyzing these fragmentation patterns helps to confirm the presence and arrangement of the functional groups.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. americanpharmaceuticalreview.comnih.gov The resulting spectra serve as a unique "fingerprint" for the compound, with specific peaks corresponding to the stretching and bending of different chemical bonds. vscht.czutdallas.edu

For this compound, the IR spectrum would show characteristic absorption bands for:

The O-H stretch of the carboxylic acid, which is typically a very broad band. libretexts.orgmdpi.com

The C=O stretches of both the aldehyde and carboxylic acid groups, which appear as strong, sharp peaks in the carbonyl region (around 1700 cm⁻¹). naturalspublishing.com

The C-H stretches of the aromatic ring and the aldehyde. nih.gov

The C=C and C=N stretching vibrations within the pyridine ring. researchgate.net

Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the aromatic ring system.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Carbon monoxide |

| Carbon dioxide |

| Water |

| 2-methylpropanoic acid |

| 2-picolinic acid |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, the spectrum is dominated by features arising from the carboxylic acid, aldehyde, and pyridine moieties.

The carboxylic acid group gives rise to several characteristic and diagnostically useful peaks. A very broad absorption band is expected in the region of 3500–2500 cm⁻¹ due to the O-H stretching vibration, with the breadth resulting from strong intermolecular hydrogen bonding, often leading to the formation of dimers. spectroscopyonline.com The carbonyl (C=O) stretching vibration of the carboxylic acid is anticipated to appear in the 1710–1680 cm⁻¹ range; its position is influenced by conjugation with the aromatic pyridine ring. spectroscopyonline.com Furthermore, the C-O stretching vibration associated with the carboxylic acid typically appears between 1320 and 1210 cm⁻¹. spectroscopyonline.com A notable broad absorption, often referred to as the O-H wag, is also characteristic of carboxylic acid dimers and is found in the 960–900 cm⁻¹ region. spectroscopyonline.com

The aldehyde functional group contributes its own distinct signals. The aldehyde C-H stretch typically produces one or two moderately intense bands in the 2850–2750 cm⁻¹ region. The aldehyde carbonyl (C=O) stretch is also expected, likely overlapping with the carboxylic acid carbonyl peak in the 1740-1680 cm⁻¹ region.

The pyridine ring itself will produce a series of peaks corresponding to C-H and C=N stretching and ring deformation vibrations. Deformation vibrations of the aromatic ring are often observed in the 800-700 cm⁻¹ range. researchgate.net

Table 1: Predicted FT-IR Peak Assignments for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3500 - 2500 (very broad) | spectroscopyonline.com |

| Aldehyde | C-H Stretch | 2850 - 2750 | |

| Pyridine Ring | C-H Stretch | ~3100 - 3000 | |

| Carboxylic Acid | C=O Stretch | 1710 - 1680 | spectroscopyonline.com |

| Aldehyde | C=O Stretch | 1740 - 1720 | |

| Pyridine Ring | C=C, C=N Stretch | ~1600 - 1450 | |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | spectroscopyonline.com |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing symmetric vibrations and for measurements in aqueous solutions. For this compound, the Raman spectrum would highlight vibrations of the carbon skeleton and the carbonyl groups.

Key expected features in the Raman spectrum include a strong band for the C=O stretching mode of the aldehyde and carboxylic acid groups, typically observed around 1665 cm⁻¹. researchgate.netresearchgate.net The pyridine ring vibrations would also be prominent, with characteristic ring stretching modes. The relative intensities of Raman bands can be used for quantitative analysis and to study changes in molecular conformation. mdpi.com While FT-IR is highly sensitive to the polar O-H bond, Raman spectroscopy is often less sensitive to these vibrations, but excels at detecting the symmetric vibrations of the aromatic ring and C-C bonds within the structure. For instance, a symmetric C-C stretching vibration, which might be weak in the IR spectrum, could give a strong signal in the Raman spectrum. researchgate.net

Table 2: Predicted Raman Shift Assignments for this compound

| Functional Group | Vibration Type | Expected Raman Shift (cm⁻¹) | Reference |

|---|---|---|---|

| Pyridine Ring | C-H Stretch | ~3100 - 3000 | |

| Aldehyde/Carboxylic Acid | C=O Stretch | ~1665 | researchgate.netresearchgate.net |

| Pyridine Ring | Ring Breathing/Stretching | ~1600 - 1000 | |

| Carboxylic Acid | C-O Stretch | ~1200 | researchgate.netresearchgate.net |

Electronic Absorption and Emission Spectroscopy

The conjugated system of this compound, involving the pyridine ring and two carbonyl groups, gives rise to distinct electronic properties that can be probed by UV-Vis and fluorescence spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The absorption of ultraviolet or visible radiation by a molecule corresponds to the excitation of its outer electrons from a ground state to a higher energy excited state. shu.ac.uk For organic molecules like this compound, the most relevant transitions involve the promotion of electrons from σ (sigma), π (pi), and n (non-bonding) orbitals to unoccupied antibonding π* (pi-star) or σ* (sigma-star) orbitals. elte.huupi.edu

Due to its structure, this compound is expected to exhibit two main types of electronic transitions in the experimentally accessible UV range (200-400 nm): π → π* and n → π* transitions. libretexts.orgmsu.edu

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are characteristic of unsaturated functional groups (chromophores). In this compound, the conjugated system of the pyridine ring and the carbonyl groups provides the necessary π electrons. These transitions are typically high-intensity, with molar absorptivity (ε) values often between 1,000 and 10,000 L mol⁻¹ cm⁻¹. elte.hu

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen and nitrogen atoms, to an antibonding π* orbital. These transitions are generally of much lower intensity (ε = 10 to 100 L mol⁻¹ cm⁻¹) compared to π → π* transitions. elte.huupi.edu

The absorption spectrum would likely show a complex band resulting from the superposition of these electronic transitions with associated vibrational and rotational transitions. shu.ac.uk The solvent can also influence the spectrum; for example, n → π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity. shu.ac.uk

Table 3: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy

| Transition Type | Orbitals Involved | Relative Intensity | Expected Wavelength Region | Reference |

|---|---|---|---|---|

| π → π* | π → π* | High (ε = 1,000-10,000) | < 300 nm | elte.hu |

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light and entered an excited electronic state. This technique provides valuable information about the molecule's photophysical properties, including its fluorescence quantum yield (the efficiency of the fluorescence process) and the lifetime of its excited state. nih.govrsc.org

For a molecule to be fluorescent, it must possess a rigid, conjugated structure that allows for de-excitation via photon emission rather than non-radiative pathways like heat loss or vibrational relaxation. The photophysical properties of this compound would be highly dependent on its structural and environmental conditions. If it is fluorescent, analysis could reveal:

Excitation and Emission Spectra: The excitation spectrum identifies the wavelengths of light the molecule absorbs to produce fluorescence, while the emission spectrum shows the wavelengths of light it emits. The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift. dergipark.org.tr

Quantum Yield: This measures the ratio of photons emitted to photons absorbed, quantifying the efficiency of the fluorescence process. rsc.org

Solvatochromism: Changes in the emission wavelength in response to solvent polarity can provide insights into the charge distribution of the molecule in its ground and excited states. researchgate.net

While the specific fluorescent behavior of this compound is not detailed in the provided sources, the presence of the heteroaromatic ring system suggests that fluorescence is possible and that its study could yield significant insights into its electronic structure and dynamics. nih.gov

Specialized Spectroscopic Techniques for Dynamic Processes and Interactions

To understand how this compound behaves during chemical reactions, specialized time-resolved techniques are necessary to observe fleeting molecular states.

Time-Resolved Spectroscopy for Reaction Intermediates and Kinetics

Time-resolved spectroscopy is an advanced "pump-probe" method used to study dynamic molecular events that occur on very short timescales, from femtoseconds to seconds. researchgate.net This technique is ideal for detecting and characterizing short-lived reaction intermediates and for measuring their reaction rates. york.ac.uk

In a typical experiment, a "pump" laser pulse excites the molecule, initiating a photochemical reaction or creating an excited state. A second, delayed "probe" pulse then measures the absorption or emission spectrum of the species present at that specific moment in time. researchgate.netyork.ac.uk By varying the time delay between the pump and probe pulses, a "movie" of the chemical reaction can be constructed, allowing for the direct observation of transient species that are invisible to conventional spectroscopic methods. rug.nl

This methodology could be applied to this compound to study:

Excited State Dynamics: Following photoexcitation, the technique could track the decay of the initial excited state and its conversion into other states (e.g., triplet states) or reaction intermediates. york.ac.uk

Reaction Kinetics: By monitoring the disappearance of a reactant or the appearance of a product over time, precise rate constants for specific reaction steps can be determined. nih.govcopernicus.org For example, the kinetics of its reaction with other molecules, such as an oxidizing or reducing agent, could be measured in detail.

Structural Determination of Intermediates: Combining time-resolved techniques with methods like X-ray absorption spectroscopy can even allow for the determination of the geometric structure of transient intermediates. rug.nlnih.gov

This powerful approach provides unparalleled insight into reaction mechanisms, bridging the gap between stable reactants and final products.

Two-Dimensional Correlation Spectroscopy (2D-COS) for Complex Systems

Two-Dimensional Correlation Spectroscopy (2D-COS) is a sophisticated analytical technique used to analyze changes in spectral data that occur under an external perturbation. nih.gov This method is particularly valuable for deciphering complex spectra where bands overlap, providing insights into the sequence of molecular events and interactions between different functional groups. nih.govuc.edu The technique generates two types of correlation maps: synchronous and asynchronous. A synchronous spectrum reveals simultaneous or coincidental changes in spectral intensities at different wavenumbers, while an asynchronous spectrum highlights sequential or successive changes, helping to determine the order of events at the molecular level. uc.edupharmascholars.com

While specific 2D-COS studies on this compound are not extensively documented in publicly available literature, the application of this technique can be detailed based on its known functional groups: a carboxylic acid, an aldehyde (formyl group), and a pyridine ring. A 2D-COS analysis would typically involve subjecting a solution of this compound to a perturbation, such as a change in temperature, pH, or concentration, while collecting a series of vibrational spectra (e.g., FT-IR or Raman). cam.ac.uk

Analysis of the resulting spectral data set would focus on key vibrational modes. For this compound, these would include the C=O stretching of the carboxylic acid and aldehyde groups, the O-H vibrations of the carboxylic acid, and the characteristic ring vibrations of the pyridine moiety. uc.edu For instance, by perturbing the system with a change in pH, 2D-COS could elucidate the sequence of deprotonation events. It could potentially distinguish whether the carboxylic acid proton is lost before or after conformational changes occur in the orientation of the formyl group relative to the ring. Cross-peaks in the 2D-COS maps between the O-H bending/stretching modes and the C=O stretching modes of the carboxyl group would provide clear evidence of intermolecular hydrogen bonding dynamics. nih.gov

Furthermore, hetero-spectral 2D-COS, which correlates two different types of spectroscopic data (e.g., IR and Raman), could offer even deeper insights into the structural dynamics of this compound during a perturbation-induced process. ucalgary.caaobchem.com The technique has proven effective in enhancing spectral resolution and identifying correlations between features in complex biological and chemical systems, such as differentiating gene-mutated tobacco based on its nicotinic alkaloid content. nih.gov

Table 1: Potential Vibrational Modes of this compound for 2D-COS Analysis

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Information Provided by 2D-COS |

| Carboxylic Acid | O-H Stretch (H-bonded) | 3300-2400 | Changes in hydrogen bonding networks |

| Carboxylic Acid | C=O Stretch | 1730-1700 | Changes in dimerization and electronic environment |

| Aldehyde (Formyl) | C-H Stretch | 2850 and 2750 | Conformational changes of the formyl group |

| Aldehyde (Formyl) | C=O Stretch | 1740-1720 | Interactions and electronic state of the formyl group |

| Pyridine Ring | C=C, C=N Stretches | 1600-1475 | Changes in the aromatic ring structure and electronics |

| Pyridine Ring | Ring Deformation | 1000-650 | Conformational shifts and intermolecular interactions |

Note: The wavenumber ranges are typical and can shift based on the molecular environment and intermolecular interactions. uc.edu

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) is the most definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. ruifuchemical.comnih.gov This technique relies on the elastic scattering of X-rays by the electron clouds of atoms arranged in a periodic lattice. nist.gov The resulting diffraction pattern of intensities and angles is unique to a specific crystal structure and can be used to calculate the positions of individual atoms, bond lengths, bond angles, and other key structural parameters. anton-paar.comlibretexts.org

For this compound, a single-crystal X-ray diffraction (SCXRD) analysis would provide unambiguous data on its molecular conformation and packing in the solid state. Although a specific crystal structure for this compound is not found in open-access crystallographic databases, the methodology for its analysis is well-established. crystallography.net The process would involve growing a suitable single crystal, exposing it to a monochromatic X-ray beam, and collecting the diffraction data. anton-paar.com

The expected structural insights from an XRD study of this compound would include:

Molecular Conformation: Determination of the planarity of the pyridine ring and the relative orientation of the formyl and carboxylic acid substituents. It would reveal any intramolecular hydrogen bonding between the formyl oxygen and the carboxylic acid proton.

Intermolecular Interactions: Identification of the hydrogen bonding network, which is anticipated to be significant due to the carboxylic acid group. Carboxylic acids often form hydrogen-bonded dimers in the solid state. XRD would precisely measure the geometry of these interactions.

Crystal Packing: Elucidation of how the molecules arrange themselves in the crystal lattice, including any π-π stacking interactions between the pyridine rings. researchgate.net

Crystallographic Parameters: The analysis would yield the unit cell dimensions (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group, which describe the symmetry of the crystal. cam.ac.ukresearchgate.net

Powder X-ray Diffraction (PXRD) could also be employed, especially for phase identification and purity assessment of a bulk sample. ruifuchemical.comresearchgate.net While PXRD provides less structural detail than SCXRD, it is a rapid and powerful tool for characterizing the solid form of a material. researchgate.net The determination of crystal structures for related nicotinic acid derivatives, such as 2,6-dichloroisonicotinic acid, demonstrates the utility and power of XRD for this class of compounds. nih.gov

Table 2: Crystallographic Data Obtainable from a Single-Crystal XRD Analysis of this compound

| Parameter | Description |

| Molecular Formula | C₇H₅NO₃ |

| Crystal System | The crystal system (e.g., triclinic, monoclinic, etc.) describing the symmetry of the unit cell. |

| Space Group | The specific symmetry group of the crystal, detailing rotational and translational symmetry elements. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Bond Lengths & Angles | Precise measurements of all intramolecular covalent bond lengths and the angles between them. |

| Torsion Angles | The dihedral angles describing the conformation of the substituent groups relative to the pyridine ring. |

| Hydrogen Bond Geometry | Distances and angles of intermolecular hydrogen bonds, defining the crystal's supramolecular structure. |

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Investigations

Quantum chemical methods are fundamental to predicting the electronic properties and reactivity of molecules.

Density Functional Theory (DFT) for Electronic Structure, Energetics, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 2-Formylnicotinic acid, DFT calculations would typically be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, calculating bond lengths, bond angles, and dihedral angles.

Analyze Electronic Structure: Investigate the distribution of electrons by mapping the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between these frontier orbitals is a key indicator of chemical reactivity and stability.

Calculate Energetics: Determine thermodynamic properties such as enthalpy of formation and Gibbs free energy.

Predict Spectroscopic Properties: Simulate vibrational spectra (Infrared and Raman) and electronic spectra (UV-Vis) to aid in the interpretation of experimental data.

While extensive DFT studies have been performed on related compounds like 2-chloronicotinic acid and 6-methylnicotinic acid, providing detailed vibrational assignments and electronic analyses, no such specific data sets or detailed findings have been published for this compound.

Ab Initio Methods for Reaction Mechanism Characterization

Ab initio (from first principles) methods are highly accurate quantum calculations used to explore chemical reactions. For this compound, these methods could be used to:

Elucidate reaction pathways for its synthesis or degradation.

Characterize the mechanisms of reactions involving the aldehyde or carboxylic acid functional groups.

Determine the energetic favorability of different reaction routes.

However, the scientific literature lacks specific ab initio studies focused on the reaction mechanisms of this compound.

Transition State Analysis and Reaction Coordinate Mapping

Identifying the transition state—the highest energy point along a reaction pathway—is crucial for understanding reaction kinetics. Computational analysis involves:

Locating Transition State Structures: Using algorithms to find the specific geometry of the transition state.

Calculating Activation Energies: Determining the energy barrier that must be overcome for a reaction to occur.

Mapping the Reaction Coordinate: Tracing the minimum energy path that connects reactants to products via the transition state.

This type of analysis provides a detailed picture of how a chemical transformation occurs, but no studies have applied it to reactions involving this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations model the physical movements of atoms and molecules over time, offering insights into the dynamic behavior of systems in different environments.

Conformational Analysis and Dynamic Behavior in Solution

For a flexible molecule like this compound, MD simulations could reveal:

Preferred Conformations: Identify the most populated shapes the molecule adopts in a solvent, particularly concerning the orientation of the formyl and carboxyl groups.

Conformational Transitions: Observe how the molecule shifts between different conformations and the timescales of these changes.

Intermolecular Interactions and Solvation Effects

MD simulations are particularly useful for studying how a molecule interacts with its surroundings. For this compound, this would involve:

Solvation Shell Structure: Analyzing how solvent molecules (e.g., water) arrange themselves around the solute.

Hydrogen Bonding: Quantifying the strength and lifetime of hydrogen bonds between the molecule's functional groups and the solvent. These interactions are critical to understanding its solubility and behavior in aqueous environments.

While MD simulations have been used to explore the association processes and solvation of other drug-like nicotinic acid derivatives in aqueous solutions, no specific studies detailing the conformational dynamics or solvation of this compound are currently available.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specific computational and theoretical modeling outline provided.

The required detailed research findings for the subsections—Prediction of Spectroscopic Parameters and Spectral Interpretation, Elucidation of Complex Reaction Mechanisms and Pathways, and In Silico Approaches for Structure-Activity Relationship (SAR) Prediction—are not present in the public domain for this specific molecule.

Computational studies, including Density Functional Theory (DFT) for spectroscopic prediction, analyses of reaction pathways, and in silico SAR modeling, are highly specific to the molecule under investigation. While such studies exist for related compounds like nicotinic acid and its other derivatives, this information cannot be extrapolated to this compound without introducing scientific inaccuracies.

Therefore, to maintain strict adherence to the provided instructions and ensure scientific accuracy, the requested article cannot be constructed.

Biological Activity and Advanced Pharmacological Research

Exploration as a Biochemical Probe

Chemical probes are essential tools for dissecting biological processes. While the aldehyde and carboxylic acid functionalities of 2-formylnicotinic acid make it a versatile building block for the synthesis of more complex molecules and biologically active compounds, its specific application as a direct biochemical probe for nicotinic pathways is not extensively documented in current literature. nih.gov

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are a family of ligand-gated ion channels that are crucial for various physiological functions in the central and peripheral nervous systems. mdpi.com The investigation of these receptors is vital for understanding their role in health and numerous diseases, including neurodegenerative disorders and nicotine (B1678760) addiction. mdpi.commdpi.com Researchers utilize various tools, including selective antagonists and fluorescently labeled probes, to study the location, function, and pharmacological activity of different nAChR subtypes, such as α3β4 and α4β2*. yale.eduepo.org

Although the name "nicotinic acid" suggests a relationship, nicotinic acid (niacin) and its receptors are distinct from the nicotinic acetylcholine receptors that respond to acetylcholine and nicotine. mdpi.com While this compound is a derivative of nicotinic acid, its primary role in research has been as a synthetic intermediate rather than a direct probe for studying nicotinic acetylcholine receptor pathways. nih.govmdpi.com The development of specific probes, often derived from natural products like α-conotoxins or through advanced synthetic chemistry, remains a key focus for elucidating the complex roles of nAChRs in human health. mdpi.comyale.edu

Applications in Medicinal Chemistry and Drug Discovery

Medicinal chemistry heavily relies on the identification and optimization of lead compounds to develop new drugs. scielo.org.mx A lead compound is a chemical entity that demonstrates promising biological activity and serves as the starting point for creating more effective and selective therapeutic agents through structural modification. rndsystems.com

This compound serves as a key structural motif and versatile intermediate in the synthesis of novel compounds for drug discovery. nih.govfrontiersin.org Its pyridine (B92270) ring, substituted with both a carboxylic acid and a formyl group, allows for diverse chemical modifications to improve pharmacological properties. nih.gov This adaptability makes it a valuable starting point, or lead structure, for developing new therapeutic agents. For instance, derivatives of this compound are being investigated for a variety of therapeutic applications, highlighting its importance as a foundational block in medicinal chemistry. nih.govmdpi.com

The structural framework of this compound has been successfully incorporated into molecules designed to inhibit specific enzymes and receptors implicated in disease, particularly in the field of oncology.

FGFR4 Inhibition: Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that has emerged as a significant target in cancer therapy, especially for liver cancer. mdpi.comnih.gov Several formylated N-heterocyclic derivatives incorporating the this compound scaffold have been developed as potent and selective FGFR4 inhibitors. mdpi.com These compounds often exhibit a reversible-covalent mechanism of inhibition, where the aldehyde group of the this compound moiety is a key structural element for activity. nih.gov

One patented example demonstrates the direct use of this scaffold in creating a specific inhibitor:

| Compound Name | Target | Significance |

| 6-(3-(5-cyano-4-isopropoxypyridin-2-yl)-1-methylureido)-2-formylnicotinic acid | FGFR4 | A specific example of a formylated N-heterocyclic derivative designed for FGFR4 inhibition in cancer therapy. mdpi.com |

15-PGDH Inhibition: The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is a key negative regulator of prostaglandin (B15479496) E2 (PGE2), a molecule that supports tissue regeneration. Inhibition of 15-PGDH can raise PGE2 levels, thereby promoting the repair of tissues in the colon, liver, and bone marrow. Research has identified 15-PGDH as a promising therapeutic target, and novel inhibitors are being developed. yale.edu In this context, 6-chloro-2-formylnicotinic acid has been synthesized and used as a crucial intermediate in the creation of potent 15-PGDH inhibitors for treating a range of diseases, including fibrosis and inflammatory conditions.

NAALADase Inhibition: N-acetylated-alpha-linked-acidic dipeptidase (NAALADase), also known as glutamate (B1630785) carboxypeptidase II (GCPII), is an enzyme whose inhibition is explored for neuroprotection in conditions like stroke and neuropathic pain. Potent inhibitors such as 2-(phosphonomethyl)pentanedioic acid (2-PMPA) have been developed and studied for this purpose. nih.gov However, based on the available research, there is no direct evidence linking this compound or its derivatives to the inhibition of NAALADase.

The utility of this compound derivatives extends significantly into anti-cancer research. This contribution is primarily driven by their role as inhibitors of key oncogenic targets like FGFR4. mdpi.comnih.gov Abnormal signaling through the FGFR4 pathway is implicated in the progression of various cancers, including hepatocellular carcinoma. mdpi.com By serving as a scaffold for selective FGFR4 inhibitors, this compound contributes to the development of targeted cancer therapies. nih.gov

Furthermore, the enzyme 15-PGDH, for which this compound derivatives are used to create inhibitors, is considered a tumor suppressor. epo.org Its downregulation is observed in several cancers, making the development of its inhibitors a relevant strategy in oncology. The versatility of the this compound structure allows it to be a component in the synthesis of various molecules with potential anti-proliferative and pro-apoptotic effects, which are hallmark goals of cancer treatment. nih.gov

Derivatives of pyridine carboxylic acids have shown promise as antimicrobial agents. Research into compounds structurally related to this compound has revealed potential antibacterial and antifungal activities.

For example, derivatives of its isomer, 2-formylisonicotinic acid, have demonstrated inhibitory effects against various bacterial strains. nih.gov Similarly, the methyl ester of 2-chloro-6-formyl-nicotinic acid has been investigated for potential antifungal properties. mdpi.com The antimicrobial activity of such compounds often depends on the specific structural modifications made to the core molecule.

The table below summarizes findings on the antimicrobial potential of related derivatives.

| Compound Class | Tested Against | Observed Activity |

| Isonicotinic acid derivatives | Staphylococcus aureus, Escherichia coli | Effective inhibition observed. nih.gov |

| 2-chloro-6-formyl-nicotinic acid methyl ester | Fungi | Investigated for potential antifungal activity. mdpi.com |

| Usnic acid derivatives | Various bacteria and fungi | Good antibacterial and very strong antifungal activity reported. |

| 2-Phenyl-quinoline-4-carboxylic acid derivatives | S. aureus, E. coli | Some derivatives displayed good antibacterial activity. |

These findings suggest that the this compound scaffold is a promising starting point for the development of new antimicrobial drugs.

Interaction with Nicotine Receptors

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are activated by the neurotransmitter acetylcholine and are also receptive to exogenous agonists like nicotine. wikipedia.org These receptors are integral to various physiological processes in the central and peripheral nervous systems. wikipedia.org The binding of an agonist to nAChRs leads to a conformational change in the receptor, opening an ion channel and resulting in the rapid influx of cations, which in turn depolarizes the cell membrane and triggers a cellular response. nih.govdrugbank.com

While direct studies on the interaction of this compound with nAChRs are not prominent, the behavior of structurally similar compounds provides a basis for hypothesizing its potential activity. For instance, 5-formylnicotinic acid methyl ester (5-FNA), a derivative of nicotinic acid, has been noted to bind to nicotine receptors. biosynth.com This suggests that the nicotinic acid scaffold, which is the core structure of this compound, is a key determinant for receptor interaction. The interaction is likely facilitated by a cation-π interaction between the protonated pyridine ring of the compound and an aromatic amino acid residue, such as tryptophan, in the receptor's binding site. nih.gov Furthermore, the carboxyl and formyl groups of this compound could potentially form hydrogen bonds with the receptor, further stabilizing the binding. nih.gov

The specific subtype of nAChR that this compound might interact with would be a critical area of investigation, as different subtypes (e.g., α4β2, α7) have distinct physiological roles and are associated with different pathological conditions. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies in Biological Systems

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound, SAR studies would be crucial for developing derivatives with improved potency and selectivity.

Design and Synthesis of Bioactive Derivatives

The design and synthesis of bioactive derivatives of this compound would involve targeted chemical modifications to its core structure. The presence of three key functional groups—the pyridine ring, the carboxylic acid, and the formyl group—offers multiple avenues for derivatization.

Strategies for Derivatization:

Modification of the Carboxylic Acid Group: The carboxylic acid can be converted into esters, amides, or other bioisosteres to alter the compound's polarity, solubility, and ability to form hydrogen bonds. For example, creating a series of alkyl esters could modulate the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. uc.pt

Modification of the Formyl Group: The aldehyde can be reduced to an alcohol, oxidized to a carboxylic acid, or converted into various imines or oximes. These changes would significantly alter the electronic and steric properties of this position, influencing receptor binding.

Substitution on the Pyridine Ring: Introducing substituents at other positions on the pyridine ring could fine-tune the electronic properties of the ring and introduce new interaction points with the receptor.

The synthesis of these derivatives would employ established organic chemistry reactions. For instance, esterification could be achieved by reacting this compound with various alcohols under acidic conditions. Amide synthesis would involve coupling with amines, potentially using activating agents. beilstein-journals.org

Table 1: Potential Bioactive Derivatives of this compound and Rationale for Synthesis

| Derivative Class | Rationale for Synthesis | Potential Synthetic Route |

| Alkyl Esters | Modulate lipophilicity and membrane permeability. | Fischer esterification with corresponding alcohols. |

| Amides | Introduce new hydrogen bonding opportunities and alter polarity. | Amide coupling with various amines using carbodiimide (B86325) chemistry. |

| Imines/Oximes | Modify steric and electronic properties at the formyl position. | Condensation reaction of the formyl group with primary amines or hydroxylamine. |

| Ring-Substituted Analogs | Fine-tune electronic properties and explore new binding interactions. | Multi-step synthesis starting from substituted pyridine precursors. |

Optimization of Biological Efficacy and Selectivity

The optimization of biological efficacy and selectivity is a data-driven process guided by the results of biological screening of the synthesized derivatives. The goal is to identify compounds with high affinity for the target receptor and minimal off-target effects.

A systematic SAR analysis would be conducted by comparing the biological activity of the derivatives with the parent compound, this compound. This process helps in identifying the structural features that are either beneficial or detrimental to the desired activity. rsc.orgfrontiersin.org For instance, if a particular ester derivative shows significantly higher potency, it would suggest that a certain level of lipophilicity at that position is favorable. Conversely, if a modification leads to a loss of activity, it indicates that the original functional group was crucial for the interaction. rsc.org

Computational modeling and molecular docking studies can complement experimental work by predicting how different derivatives might bind to the active site of the target receptor. nih.gov This can help in prioritizing the synthesis of compounds that are most likely to be active.

The selectivity of the derivatives for specific nAChR subtypes would also be a key aspect of the optimization process. This is often achieved by exploiting subtle differences in the amino acid composition of the binding sites across different receptor subtypes. nih.gov By designing derivatives that can form specific interactions with the unique residues of a particular subtype, it is possible to develop highly selective ligands.

Versatile Applications As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

2-Formylnicotinic acid serves as a key starting material for the synthesis of a wide variety of complex heterocyclic scaffolds. nih.gov The presence of both an electrophilic aldehyde and a nucleophilic (or potentially nucleophilic after conversion to a carboxylate) carboxylic acid group allows for a range of cyclization reactions. These reactions can lead to the formation of fused ring systems and other intricate molecular architectures that are of interest in medicinal chemistry and materials science. researchgate.netderpharmachemica.com

Intermediate in the Formation of Therapeutically Relevant Molecules

This compound is a valuable intermediate in the synthesis of molecules with potential therapeutic applications. guidechem.comevitachem.com For example, derivatives of nicotinic acid are used in the development of antihypertensive and lipid-lowering drugs. guidechem.com The ability to use this compound to construct complex heterocyclic frameworks is particularly relevant in drug discovery, where such scaffolds are often found in bioactive natural products and synthetic drugs. mdpi.comgoogle.comgoogleapis.com

Role in the Synthesis of Pyridine (B92270) and Other Nitrogen-Containing Heterocycles

This compound is inherently a functionalized pyridine and can be used to synthesize more complex pyridine derivatives. organic-chemistry.org The aldehyde and carboxylic acid groups can be chemically modified to introduce a variety of substituents onto the pyridine ring. frontiersin.orgmdpi.com Furthermore, the reactivity of these groups can be harnessed to build additional heterocyclic rings fused to the pyridine core, leading to the formation of diverse nitrogen-containing heterocyclic systems. beilstein-journals.orgmdpi.com

Utility in Agrochemical and Material Science Applications

Derivatives of nicotinic acid have found applications in the agrochemical industry as precursors for pesticides and other bioactive molecules. lookchem.com The versatile reactivity of this compound makes it a candidate for the synthesis of novel agrochemicals. In material science, nitrogen-containing heterocycles are utilized in the development of functional materials. frontiersin.org The ability to construct complex heterocyclic systems from this compound opens up possibilities for creating new materials with specific electronic or optical properties.

Metabolic Pathways and Biotransformation Research

Endogenous Metabolic Pathways Involving 2-Formylnicotinic Acid or its Derivatives in Biological Systems

Currently, there is limited direct evidence documenting the presence of this compound as a standard endogenous metabolite in human or most animal systems. Its existence is likely that of a transient intermediate in specific metabolic routes rather than a stable, regulated component of mainstream pathways.

However, derivatives of pyridine (B92270) carboxylic acids containing a formyl group have been identified in various biological systems. For instance, the compound 2-Methyl-3-hydroxy-5-formylpyridine-4-carboxylate is a known human metabolite involved in Vitamin B6 metabolism and the hypophosphatasia metabolic pathway. hmdb.canih.gov This indicates that biological systems possess the enzymatic machinery capable of processing formyl-substituted pyridine structures.

The primary endogenous synthesis of nicotinic acid, the parent compound of this compound, occurs through the de novo pathway originating from the amino acid tryptophan. frontiersin.org It is plausible that this compound could arise as a byproduct or intermediate in the catabolism of more complex pyridine-containing biomolecules, such as alkaloids or xenobiotics.

The table below summarizes key pyridine derivatives with related functional groups found in biological systems.

| Compound | Biological System | Associated Pathway |

| 2-Methyl-3-hydroxy-5-formylpyridine-4-carboxylate | Human | Vitamin B6 Metabolism, Hypophosphatasia hmdb.canih.gov |

| Nicotinic Acid | Human, Animals, Plants, Bacteria | Precursor for NAD+ Biosynthesis frontiersin.org |

| Tryptophan | Human, Animals, Plants, Bacteria | De novo Nicotinic Acid Synthesis frontiersin.org |

Enzyme-Mediated Transformations and Metabolic Fates

While specific enzymes that catalyze the transformation of this compound have not been extensively characterized, its metabolic fate can be predicted based on its functional groups: a formyl group (-CHO) and a carboxylic acid group (-COOH). These groups are common substrates for a wide range of metabolic enzymes.

The primary enzymatic transformations would likely involve:

Oxidation: The formyl group is susceptible to oxidation by aldehyde dehydrogenase (ALDH) enzymes, which are prevalent in the liver and other tissues. nih.govresearchgate.net This reaction would convert the formyl group into a second carboxylic acid group.

Reduction: The formyl group can be reduced to a primary alcohol (hydroxymethyl group, -CH₂OH) by alcohol dehydrogenase (ADH) or other related reductases.

Conjugation: The carboxylic acid group is a target for Phase II conjugation reactions, which increase water solubility and facilitate excretion. This could involve conjugation with endogenous molecules like glycine (B1666218).

In microorganisms, the degradation of related compounds is well-documented. For example, in Pseudomonas putida, the aerobic degradation of nicotinic acid proceeds through an intermediate, N-formylmaleamic acid, which is acted upon by a deformylase enzyme. nih.govnih.gov This highlights the existence of enzymes specifically evolved to handle formyl groups in pyridine-related metabolic pathways.

The probable enzyme-mediated transformations are outlined in the following table.